3-iodo-N-methylprop-2-enamide
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Overview
Description
3-iodo-N-methylprop-2-enamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and an amide functional group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-methylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of N-methylprop-2-enamide with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the iodine atom being introduced at the desired position on the prop-2-enamide backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-methylprop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bond in the prop-2-enamide backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium iodide (KI) in the presence of a suitable solvent such as acetone or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used to add across the double bond.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include oxides or hydroxylated derivatives.
Addition: Products include halogenated derivatives or other addition products.
Scientific Research Applications
3-iodo-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-iodo-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The iodine atom and the amide functional group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-methylprop-2-enamide
- 3-chloro-N-methylprop-2-enamide
- 3-fluoro-N-methylprop-2-enamide
Comparison
Compared to its halogenated analogs, 3-iodo-N-methylprop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher polarizability of iodine compared to bromine, chlorine, and fluorine result in different chemical behavior and interactions .
Properties
CAS No. |
93620-22-5 |
---|---|
Molecular Formula |
C4H6INO |
Molecular Weight |
211.00 g/mol |
IUPAC Name |
3-iodo-N-methylprop-2-enamide |
InChI |
InChI=1S/C4H6INO/c1-6-4(7)2-3-5/h2-3H,1H3,(H,6,7) |
InChI Key |
PWGYJYGFTVCBFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C=CI |
Origin of Product |
United States |
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